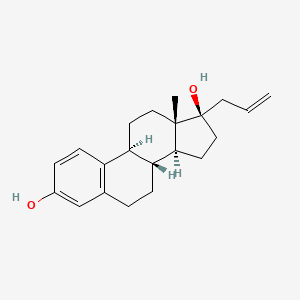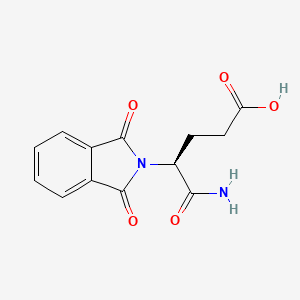![molecular formula C16H17BO3 B1206301 4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane CAS No. 2170-21-0](/img/structure/B1206301.png)
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneboronic acid cyclic [(m-tolyloxy)methyl]ethylene ester is a 1,3,2-dioxaborolane.
Applications De Recherche Scientifique
Inhibitory Activity Against Serine Proteases
- A study by Spencer et al. (2002) describes the synthesis of compounds including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have shown inhibitory activity against serine proteases, including thrombin. The study focused on these compounds in both solid state and in solution, highlighting their potential in biochemical applications (Spencer et al., 2002).
Application in H2O2 Detection in Living Cells
- Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative, which displays sensitivity and selectivity for H2O2, successfully applying it to detect H2O2 in living cells. This research shows the potential of such compounds in biological and medical diagnostics (Nie et al., 2020).
Synthesis of Polymer Nanoparticles
- Fischer et al. (2013) utilized similar compounds in the synthesis of heterodifunctional polyfluorenes, which were used to create stable nanoparticles with applications in fluorescence brightness and medical imaging. This highlights the role of these compounds in nanotechnology and materials science (Fischer et al., 2013).
Development of Optically Active 4-Hydroxy-2-Alkanones
- A study by Boldrini et al. (1987) explored the use of similar borolane compounds in the synthesis of chiral enol borates, which were then used to produce optically active 4-hydroxy-2-alkanones. This research contributes to the field of asymmetric synthesis and chiral chemistry (Boldrini et al., 1987).
Synthesis of Organoboronate Esters
- Iwasawa et al. (1988) reported the synthesis of phenylboronic esters, including 2-phenyl-1,3,2-dioxaborolane derivatives, using osmium tetroxide and N-methylmorpholine N-oxide. This process is essential in organic synthesis, showcasing the utility of these compounds in creating complex organic molecules (Iwasawa et al., 1988).
Propriétés
Numéro CAS |
2170-21-0 |
|---|---|
Nom du produit |
4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
Formule moléculaire |
C16H17BO3 |
Poids moléculaire |
268.1 g/mol |
Nom IUPAC |
4-[(3-methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BO3/c1-13-6-5-9-15(10-13)18-11-16-12-19-17(20-16)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 |
Clé InChI |
FMZQKNBWZBVWKC-UHFFFAOYSA-N |
SMILES |
B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3 |
SMILES canonique |
B1(OCC(O1)COC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



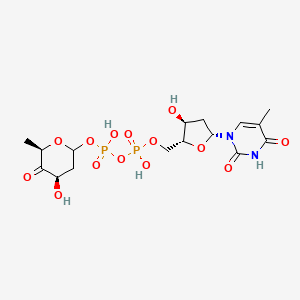
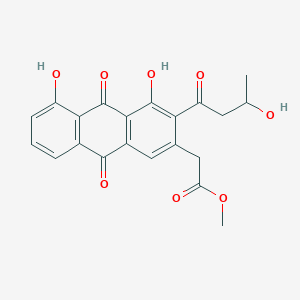
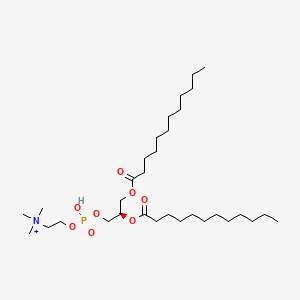

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)
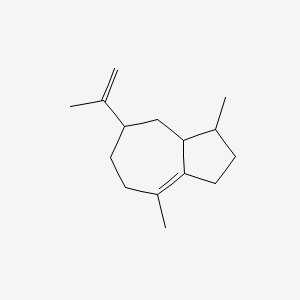
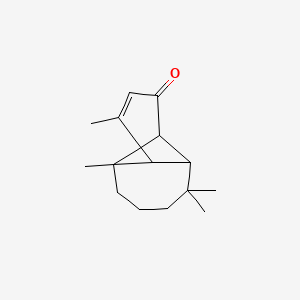
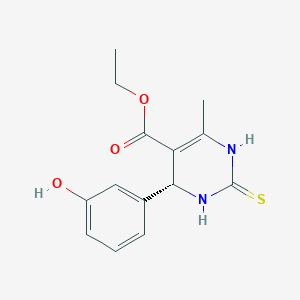

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
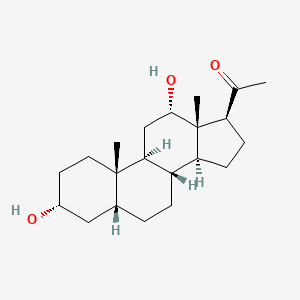
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
